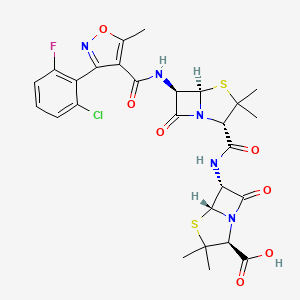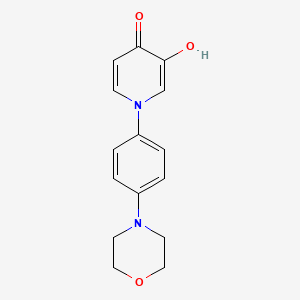
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is a compound that belongs to the class of 3-hydroxy-pyridin-4-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and the phenyl group attached to the pyridinone core makes this compound particularly interesting for medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one typically involves the condensation of 4-chloro-3-hydroxypyridine with 4-morpholinylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-morpholin-4-ylphenyl)pyridin-4-one.
Reduction: Formation of 3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-amine.
Substitution: Formation of halogenated derivatives of the phenyl group.
科学的研究の応用
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine. This increases the availability of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease . Additionally, its antibacterial activity is mediated by disrupting the integrity of bacterial cell membranes and inhibiting cell metabolism .
類似化合物との比較
Similar Compounds
3-Hydroxy-pyridin-4-ones: A class of compounds with similar structures but different substituents on the pyridinone ring.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the phenyl group provides opportunities for further functionalization, making it a versatile compound for various applications.
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C15H16N2O3/c18-14-5-6-17(11-15(14)19)13-3-1-12(2-4-13)16-7-9-20-10-8-16/h1-6,11,19H,7-10H2 |
InChIキー |
QPSJJQCECVAHMX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC(=O)C(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


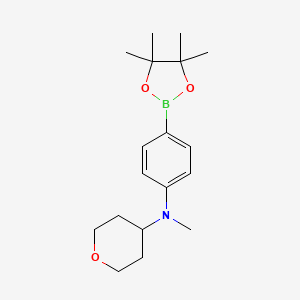
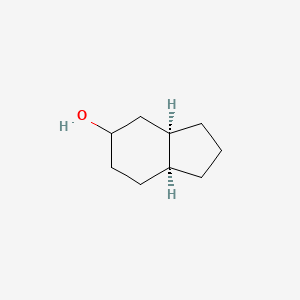
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
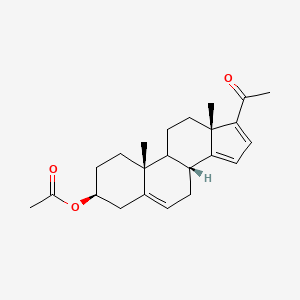
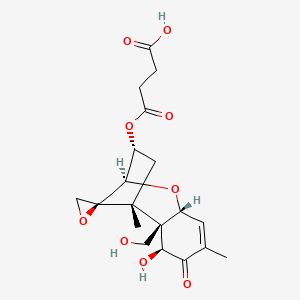

![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
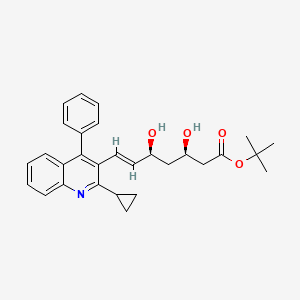
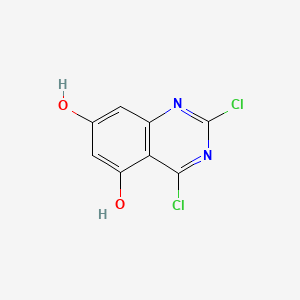
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

